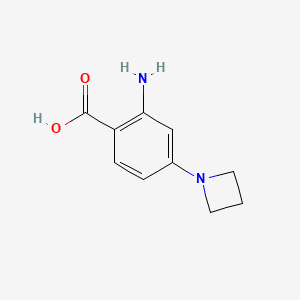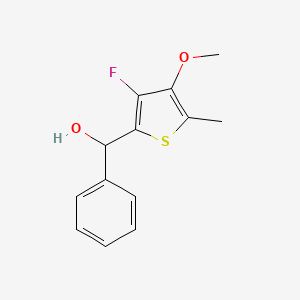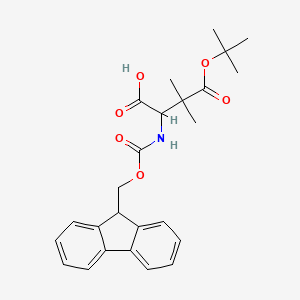
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-3,3-dimethyl-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-beta-dimethyl-Asp(OtBu)-OH: is a derivative of aspartic acid, a common amino acid. The compound is protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl ester (OtBu) group at the carboxyl terminus. These protecting groups are commonly used in peptide synthesis to prevent unwanted side reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-beta-dimethyl-Asp(OtBu)-OH typically involves the following steps:
Protection of the Amino Group: The amino group of aspartic acid is protected using the Fmoc group. This is usually achieved by reacting aspartic acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected by converting it into a tert-butyl ester. This can be done by reacting the carboxyl group with tert-butyl alcohol in the presence of a strong acid like hydrochloric acid.
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently add protecting groups and perform the necessary reactions under controlled conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the OtBu group can be removed using an acid like trifluoroacetic acid.
Substitution Reactions: The compound can undergo substitution reactions where the protecting groups are replaced with other functional groups.
Common Reagents and Conditions:
Fmoc Removal: Piperidine in dimethylformamide (DMF).
OtBu Removal: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed:
Fmoc Removal: Beta-dimethyl-Asp(OtBu)-OH.
OtBu Removal: Fmoc-beta-dimethyl-Asp-OH.
Applications De Recherche Scientifique
Chemistry:
- Used in peptide synthesis as a protected amino acid building block.
- Helps in the study of peptide structure and function.
Biology:
- Used in the synthesis of biologically active peptides for research purposes.
Medicine:
- Potential use in the development of peptide-based drugs.
Industry:
- Used in the production of synthetic peptides for various applications.
Mécanisme D'action
The mechanism of action for Fmoc-beta-dimethyl-Asp(OtBu)-OH primarily involves its role as a protected amino acid in peptide synthesis. The protecting groups prevent unwanted reactions during the synthesis process, allowing for the selective formation of peptide bonds.
Comparaison Avec Des Composés Similaires
Fmoc-Asp(OtBu)-OH: Similar structure but without the beta-dimethyl group.
Boc-Asp(OtBu)-OH: Uses a different protecting group (Boc) instead of Fmoc.
Uniqueness:
- The beta-dimethyl group in Fmoc-beta-dimethyl-Asp(OtBu)-OH provides steric hindrance, which can influence the reactivity and selectivity of the compound in peptide synthesis.
Propriétés
Numéro CAS |
1624260-23-6 |
|---|---|
Formule moléculaire |
C25H29NO6 |
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H29NO6/c1-24(2,3)32-22(29)25(4,5)20(21(27)28)26-23(30)31-14-19-17-12-8-6-10-15(17)16-11-7-9-13-18(16)19/h6-13,19-20H,14H2,1-5H3,(H,26,30)(H,27,28) |
Clé InChI |
DJGFHXKITHLQAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C)(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-(1H-Benzo[d]imidazol-2-yl)ethyl)-4-methoxyaniline](/img/structure/B13084728.png)
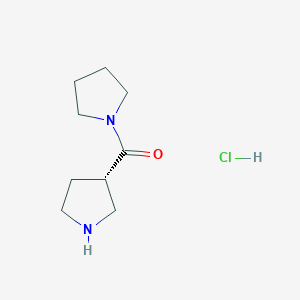
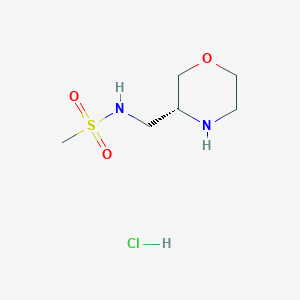
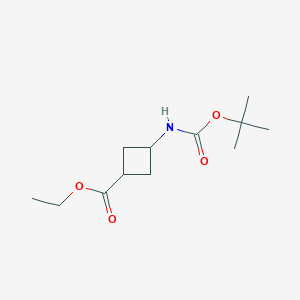
![2-amino-N-methyl-N-[(1S)-1-phenylpropyl]propanamide](/img/structure/B13084746.png)
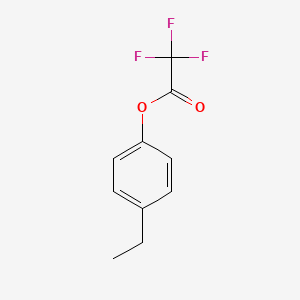
![[3-(Methoxymethyl)phenyl]methanethiol](/img/structure/B13084761.png)
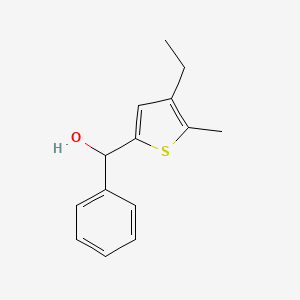
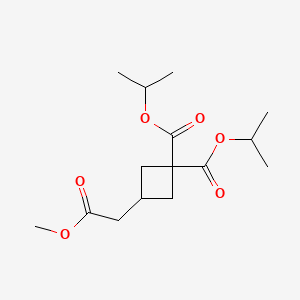
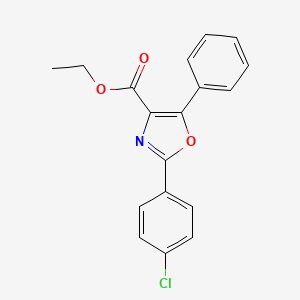
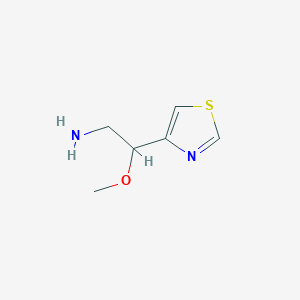
![tert-butyl 7a-phenylhexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B13084793.png)
